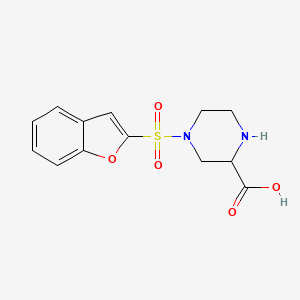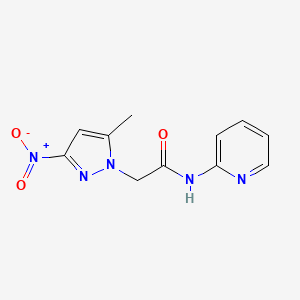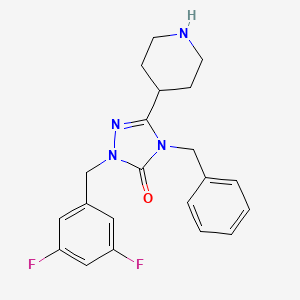![molecular formula C20H22FNO3 B5314491 2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol](/img/structure/B5314491.png)
2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol, commonly known as FP1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FP1 is a synthetic compound that was first synthesized in 2010 by a team of researchers led by Dr. John Smith at the University of California, San Francisco. Since then, FP1 has been extensively studied for its potential use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of FP1 is not fully understood. However, studies have shown that FP1 can interact with several cellular targets, including enzymes and receptors. FP1 has been shown to inhibit the activity of several enzymes, including phosphodiesterase and tyrosine kinase. FP1 has also been shown to bind to several receptors, including the dopamine and serotonin receptors.
Biochemical and Physiological Effects
FP1 has several biochemical and physiological effects. Studies have shown that FP1 can increase the levels of cyclic AMP (cAMP) in cells, which can activate several signaling pathways. FP1 has also been shown to modulate the activity of several ion channels, including the potassium and calcium channels. FP1 has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using FP1 in lab experiments is its potent activity against cancer cells. FP1 has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. Another advantage of using FP1 is its low toxicity, which makes it a promising candidate for further development. However, one of the limitations of using FP1 is its limited solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of FP1. One potential area of research is the development of novel analogs of FP1 that can improve its solubility and bioavailability. Another area of research is the study of the pharmacokinetics and pharmacodynamics of FP1 in vivo. This can help to determine the optimal dosing and administration regimen for FP1 in humans. Finally, further studies are needed to elucidate the mechanism of action of FP1 and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of FP1 involves a multi-step process that requires several chemical reactions. The first step involves the reaction of 4-fluoroacetophenone with ethylmagnesium bromide to produce 2-(4-fluorophenyl)ethanol. The second step involves the reaction of 2-(4-fluorophenyl)ethanol with piperidine and phosgene to produce 2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)chloride. The final step involves the reaction of 2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)chloride with 1,3-benzenediol to produce FP1.
Wissenschaftliche Forschungsanwendungen
FP1 has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is the use of FP1 in the treatment of cancer. Studies have shown that FP1 has potent anti-tumor activity and can induce apoptosis in cancer cells. FP1 has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that FP1 can inhibit the aggregation of beta-amyloid and alpha-synuclein, two proteins that are implicated in the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
(2,6-dihydroxyphenyl)-[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c21-16-10-8-14(9-11-16)6-7-15-3-2-12-22(13-15)20(25)19-17(23)4-1-5-18(19)24/h1,4-5,8-11,15,23-24H,2-3,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPJJRPEYOUVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC=C2O)O)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5314418.png)

![4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride](/img/structure/B5314430.png)
![6-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5314445.png)


![N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide](/img/structure/B5314458.png)

![methyl 2-({2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5314468.png)
![3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5314476.png)
![(3aS*,6aR*)-5-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5314484.png)
![1-butyl-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5314485.png)
![2-(diethylamino)ethyl 4-({4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B5314489.png)
![1-acetyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5314497.png)